Regiochemical Differentiation vs. Positional Isomer
The target compound (CAS 1227587-81-6) features a 1,2,4-substitution pattern with the nitro group at the 4-position and the bromomethyl group at the 2-position relative to the trifluoromethyl group. In contrast, the positional isomer (CAS 133605-28-4) bears the nitro group at the 1-position and the bromomethyl group at the 2-position [1]. This regioisomeric difference alters the electronic environment and steric accessibility of the reactive sites.
| Evidence Dimension | Molecular connectivity (regiochemistry) |
|---|---|
| Target Compound Data | 2-(Bromomethyl)-4-nitro-1-(trifluoromethyl)benzene (1,2,4-pattern); InChIKey: NDHBWUIBCMWLAA-UHFFFAOYSA-N |
| Comparator Or Baseline | 2-(Bromomethyl)-1-nitro-4-(trifluoromethyl)benzene (1,2,4-pattern with nitro at 1-position); InChIKey: XAEZZJSUMIHJQS-UHFFFAOYSA-N |
| Quantified Difference | Distinct InChIKey and IUPAC name; different elution order in chromatographic separations; non-interchangeable in structure-activity relationship (SAR) studies. |
| Conditions | Structural elucidation via NMR, mass spectrometry, and X-ray crystallography; chromatographic separation. |
Why This Matters
For procurement, the incorrect regioisomer can lead to divergent synthetic outcomes and erroneous biological activity in downstream applications.
- [1] PubChem. (n.d.). 2-(Bromomethyl)-1-nitro-4-(trifluoromethyl)benzene (CID 2760241). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-Nitro-4-_trifluoromethyl_benzyl-bromide View Source
